Comprehensive Technical Guide: Chemical Structure, Physicochemical Properties, and Applications of Pyrazinoic Acid-d3 Ethyl Ester
Comprehensive Technical Guide: Chemical Structure, Physicochemical Properties, and Applications of Pyrazinoic Acid-d3 Ethyl Ester
Executive Summary
Pyrazinoic Acid-d3 Ethyl Ester (CAS: 1246815-81-5) is a stable, isotopically labeled derivative of ethyl pyrazinoate. Ethyl pyrazinoate itself serves as a highly lipophilic prodrug for pyrazinoic acid (POA), the active moiety of the first-line antitubercular drug pyrazinamide (PZA). The incorporation of three deuterium atoms (+3 Da mass shift) makes this compound an indispensable tool in modern pharmacokinetics, serving as a premium internal standard (IS) for LC-MS/MS bioanalysis. This whitepaper systematically deconstructs its physicochemical profile, mechanistic pathways, and provides field-validated protocols for its synthesis and analytical application.
Chemical Structure and Physicochemical Profiling
The molecular architecture of Pyrazinoic Acid-d3 Ethyl Ester consists of a pyrazine ring conjugated to an ethyl ester group, with three hydrogen atoms replaced by deuterium (typically on the pyrazine ring or the terminal methyl of the ethyl group).
Causality in Structural Design: Native pyrazinoic acid possesses a negative LogP, rendering it highly polar and resulting in poor passive diffusion across the lipid-rich, mycolic acid-heavy cell wall of Mycobacterium tuberculosis. Esterification masks the polar carboxylic acid, significantly increasing lipophilicity and facilitating intracellular accumulation[1]. The deuterium labeling provides a kinetically stable mass shift that avoids isotopic overlap from natural 13C abundance during mass spectrometry, without altering the compound's fundamental physicochemical behavior.
Table 1: Quantitative Physicochemical Data
Note: Physicochemical parameters such as boiling point and LogP are extrapolated from the unlabeled[2], adjusted for the isotopic mass.
| Property | Value |
| Chemical Name | Pyrazinoic Acid-d3 Ethyl Ester |
| Synonyms | Ethyl Pyrazinecarboxylate-d3, Ethyl Pyrazinoate-d3 |
| CAS Number | 1246815-81-5 |
| Molecular Formula | C7H5D3N2O2 |
| Molecular Weight | 155.17 g/mol |
| Predicted Density | ~1.16 g/cm³ |
| Boiling Point | ~245-250 °C at 760 mmHg |
| LogP (Lipophilicity) | ~0.3 |
Mechanistic Insights: Prodrug Activation and Antimycobacterial Pathways
The efficacy of pyrazinoic acid esters relies on a self-validating biological conversion system. Once the lipophilic prodrug passively diffuses into the mycobacterial cell, it is hydrolyzed by intracellular esterases or the mycobacterial pyrazinamidase (PncA) to release the active pyrazinoic acid (POA)[1].
Within the acidic environment of the macrophage phagolysosome (pH < 5.5), POA is protonated to form HPOA. This uncharged species disrupts the bacterial membrane by collapsing the proton motive force and[3]. Furthermore, HPOA acts as a competitive inhibitor of the eukaryotic-like Fatty Acid Synthase I (FAS-I), halting the synthesis of essential mycolic acid precursors[3].
Figure 1: Mechanistic pathway of Pyrazinoic Acid-d3 Ethyl Ester activation and antimycobacterial action.
Synthesis and Isotopic Labeling Strategies
The synthesis of Pyrazinoic Acid-d3 Ethyl Ester utilizes a classical acyl chloride intermediate to drive the esterification to completion. This protocol is designed as a self-validating system: the use of thionyl chloride ensures quantitative activation of the carboxylic acid, while the basic workup selectively purges unreacted starting materials.
Step-by-Step Synthesis Protocol
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Activation: Suspend 5.0 mmol of pyrazinoic acid-d3 (or unlabeled POA if using deuterated ethanol) in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 7.0 mmol of thionyl chloride ( SOCl2 ) dropwise.
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Causality: Carboxylic acids are weak electrophiles. Conversion to pyrazinoyl chloride dramatically lowers the activation energy for nucleophilic attack.
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Reflux: Heat the mixture to 60 °C and stir for 3 hours. Monitor the consumption of the acid via Thin Layer Chromatography (TLC).
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Esterification: Evaporate the excess SOCl2 and DCM under reduced pressure. Resuspend the oily residue in 10 mL of anhydrous ethanol (or ethanol-d6) and stir at room temperature for 2 hours.
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Quenching & Workup: Evaporate the solvent. Dissolve the crude product in 15 mL of ethyl acetate. Wash the organic layer twice with 10 mL of saturated aqueous NaHCO3 , followed by 10 mL of distilled water.
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Causality: The NaHCO3 wash is critical; it neutralizes residual HCl generated during the reaction and deprotonates any unreacted pyrazinoic acid, partitioning it into the aqueous layer and ensuring the high purity of the lipophilic ester[1].
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Purification: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate. Purify via flash column chromatography (Hexane:Ethyl Acetate, 2:1) to yield the pure Pyrazinoic Acid-d3 Ethyl Ester.
Analytical Characterization and Quality Control
In drug development, Pyrazinoic Acid-d3 Ethyl Ester is primarily utilized as an Internal Standard (IS) for quantifying ethyl pyrazinoate in plasma or tissue homogenates. The +3 Da mass shift ensures that the IS MRM transitions do not suffer from cross-talk with the endogenous analyte.
Step-by-Step LC-MS/MS Quantification Protocol
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Sample Preparation (Protein Precipitation):
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Aliquot 50 µL of plasma sample into a microcentrifuge tube.
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Add 150 µL of ice-cold acetonitrile containing Pyrazinoic Acid-d3 Ethyl Ester (IS) at a validated concentration (e.g., 50 ng/mL).
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Causality: Acetonitrile disrupts the hydration shell of plasma proteins, causing them to precipitate, thereby preventing column clogging and reducing matrix-induced ion suppression.
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Extraction: Vortex the mixture for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4 °C. Transfer 100 µL of the supernatant to an autosampler vial.
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Chromatographic Separation:
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Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).
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Mobile Phase: Gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
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Causality: Formic acid acts as a proton source, enhancing ionization efficiency in the positive electrospray ionization (ESI+) mode.
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Mass Spectrometry (MRM Mode):
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Monitor the specific precursor-to-product ion transitions. For the unlabeled analyte, monitor m/z 153.1 → [Product Ion]. For the -d3 IS, monitor m/z 156.1 → [Product Ion].
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Validation: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the analyte. A self-validating run must include blank samples (to check for carryover) and Quality Control (QC) samples at low, medium, and high concentrations.
References
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PubChem. "Ethyl pyrazinecarboxylate." National Center for Biotechnology Information. URL:[Link]
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Zhang Y, Wade MM, Scorpio A, Zhang H, Sun Z. "Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid." Journal of Antimicrobial Chemotherapy, 52(5), 790-795 (2003). URL:[Link]
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Fernandes JPS, et al. "Anti-Sporothrix brasiliensis activity of different pyrazinoic acid prodrugs: a repurposing evaluation." Brazilian Journal of Pharmaceutical Sciences, 54(4) (2018). URL:[Link]
